molecular formula C13H16O B13619985 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal

Cat. No.: B13619985
M. Wt: 188.26 g/mol
InChI Key: OGJDKQLFBDKVRB-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound that belongs to the class of aldehydes It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanal group. One common method involves the use of catalytic hydrogenation under controlled conditions to achieve the desired level of hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the selective hydrogenation of naphthalene and the subsequent formation of the propanal group.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.

    Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.

    3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol: The reduced form of the aldehyde.

    3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid: The oxidized form of the aldehyde.

Uniqueness

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biological Activity

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal, also known by its CAS number 136415-95-7, is a compound of interest in various biological studies due to its structural characteristics and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13_{13}H16_{16}O
  • Molecular Weight : 188.26 g/mol
  • Structure : The compound features a tetrahydronaphthalene moiety linked to a propanal group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential neuroprotective properties.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with neurotransmitter receptors. For instance:

  • Glutamate Receptors : Some studies suggest that naphthalene derivatives can modulate glutamate receptor activity, which is crucial in synaptic transmission and plasticity .

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of tetrahydronaphthalene derivatives. The researchers found that these compounds exhibited significant protective effects against oxidative stress in neuronal cell cultures. The study highlighted the role of such compounds in reducing apoptosis and enhancing cell survival under stress conditions .

Study 2: Ligand Efficiency

Another investigation focused on the ligand efficiency of various naphthalene derivatives. The authors proposed a model for assessing ligand efficiency that could apply to this compound. They emphasized the importance of structural features in determining binding affinity and biological activity .

Data Table: Summary of Biological Activities

Activity Type Description Reference
NeuroprotectionReduces oxidative stress-induced apoptosis
Glutamate receptor modulationPotential interaction with glutamate receptors
Ligand efficiencyAssessed using a size-independent measure

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal

InChI

InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2

InChI Key

OGJDKQLFBDKVRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCC=O

Origin of Product

United States

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